molecular formula C7H15IN4O B1320502 4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide CAS No. 849776-26-7

4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide

Cat. No.: B1320502
CAS No.: 849776-26-7
M. Wt: 298.13 g/mol
InChI Key: WGTZMPUYWAYGAF-UHFFFAOYSA-N
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Description

Tautomerism

The carboximidamide group (-C(=NH)NH₂) exhibits tautomerism, interconverting between two forms:

  • Imino form : -NH-C(=NH)-NH₂.
  • Amino form : -N=C(NH₂)-NH₂.

This tautomerism is stabilized by intramolecular hydrogen bonding, as observed in related carboximidamide derivatives. Computational studies suggest the imino form is predominant in the solid state due to resonance stabilization.

Stereochemistry

The piperazine ring adopts a chair conformation in the crystalline state, as evidenced by X-ray diffraction studies of analogous compounds. Key stereochemical features include:

  • No chiral centers : The molecule lacks tetrahedral stereogenic atoms.
  • Conformational flexibility : The ring can undergo chair-to-chair inversion, but substituents at positions 1 and 4 minimize this due to steric and electronic effects.
Parameter Value
Piperazine ring puckering (Q) 0.569 Å (distorted chair)
Torsion angle (C1-N2-C2-N3) -23.6° (rotational strain)

The acetyl and carboximidamide groups occupy equatorial positions to minimize steric hindrance, a configuration confirmed by NMR coupling constants.

Properties

IUPAC Name

4-acetylpiperazine-1-carboximidamide;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O.HI/c1-6(12)10-2-4-11(5-3-10)7(8)9;/h2-5H2,1H3,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTZMPUYWAYGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594671
Record name 4-Acetylpiperazine-1-carboximidamide--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849776-26-7
Record name 4-Acetylpiperazine-1-carboximidamide--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-acetylpyrazine with an appropriate amine, followed by the addition of hydroiodic acid to form the hydroiodide salt. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide may involve large-scale batch reactions. The process would typically include the purification of the final product through recrystallization or other separation techniques to ensure high purity and yield. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce tetrahydropyrazine derivatives.

Scientific Research Applications

4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyrazinecarboximidamide Family

The compound shares structural homology with other pyrazine derivatives. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Substituents Purity (%)
4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide C₇H₁₅IN₄O 298.13 849776-26-7 Acetyl, carboximidamide, HI 95–97
4-Methyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide C₆H₁₄N₄·HI 270.11 77723-03-6 Methyl, carboximidamide, HI 97
1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide C₅H₁₀IN₂S 242.12 61076-89-9 Methylthio, methyl, HI N/A

Key Observations :

  • The acetyl group in 4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide increases its molecular weight compared to the methyl-substituted analog (298.13 vs.
  • NMR studies (e.g., Figure 6 in ) demonstrate that substituents at positions 29–36 and 39–44 significantly influence chemical shifts, suggesting that the acetyl group modifies electron density and steric effects in the pyrazine ring .
Functional Group Comparisons
  • Carboximidamide vs. Thioether : The carboximidamide group in 4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide enhances hydrogen-bonding capacity compared to thioether-containing analogs like 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide. This difference may affect biological activity or crystallization behavior .
  • Hydroiodide Salts: All listed analogs form hydroiodide salts, which improve stability and solubility in polar solvents. However, the melting point of 4-Methyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide (235°C) is notably higher than typical values for acetylated derivatives, indicating stronger ionic interactions in the crystal lattice .
Non-Pyrazine Analogs with Similar Molecular Weights

Other compounds sharing the molecular weight 298.13 g/mol but differing in core structure include:

Compound Name Molecular Formula CAS RN Core Structure Functional Groups
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodopyridine C₁₁H₁₁IN₂ 477889-91-1 Pyridine-pyrrole hybrid Iodo, dimethylpyrrole
4-Iodo-1-methyl-5-(p-tolyl)-1H-pyrazole C₁₁H₁₁IN₂ 1394034-45-7 Pyrazole Iodo, methyl, p-tolyl

Key Differences :

  • Aromatic vs. Saturated Rings : The pyrazinecarboximidamide derivatives are partially saturated, enabling conformational flexibility absent in rigid aromatic systems like pyridines or pyrazoles .
  • Iodine Positioning: In 4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide, iodine is part of the counterion, whereas in iodopyridines/pyrazoles, it is covalently bonded to the ring.

Biological Activity

4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide (CAS Number: 849776-26-7) is a heterocyclic compound featuring a pyrazine ring. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings.

The chemical structure of 4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide is represented by the molecular formula C7H15IN4OC_7H_{15}IN_4O, with a molar mass of approximately 298.13 g/mol. The compound exhibits a melting point range of 229-230 °C, indicating its stability under standard laboratory conditions .

PropertyValue
Molecular FormulaC7H15IN4OC_7H_{15}IN_4O
Molar Mass298.13 g/mol
Melting Point229-230 °C
CAS Number849776-26-7

Biological Activity

The biological activity of 4-acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide is primarily attributed to its structural features, which allow it to interact with various biological targets. Research indicates that derivatives of this compound may exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that certain derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development.
  • Antitumor Properties : Some derivatives have shown promise in inhibiting tumor cell proliferation, indicating potential applications in cancer therapy.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions.

The mechanism of action for 4-acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide involves its binding to molecular targets such as enzymes or receptors. This interaction modulates their activity, leading to various biological effects. The exact pathways depend on the specific derivative and its intended application.

Potential Targets

  • Enzymes : The compound may inhibit enzymes involved in critical metabolic processes.
  • Receptors : It could bind to specific receptors, altering signaling pathways associated with disease states.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound and its derivatives:

  • Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry tested several derivatives against common pathogens. Results indicated that some compounds exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
  • Antitumor Activity Research : In vitro studies demonstrated that certain derivatives inhibited the proliferation of cancer cell lines such as HeLa and MCF-7, suggesting potential use in oncological therapies.

Comparison with Similar Compounds

4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide can be compared with other heterocyclic compounds known for their biological activities:

Compound TypeExamplesBiological Activity
Triazole Derivatives1,2,4-TriazoleAntifungal, anticancer
Imidazole DerivativesImidazoleAntimicrobial, anti-inflammatory
Morpholine DerivativesMorpholineAntidepressant, analgesic

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiourea derivatives (e.g., S-methyl thiourea hydroiodide) are reacted with halogenated intermediates under reflux in polar solvents like isopropanol. Post-synthesis, purification involves column chromatography (e.g., silica gel with EtOAc/hexane gradients) or recrystallization from acetonitrile/water . Yields vary significantly (4–82%), depending on reaction conditions and substituent reactivity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm structural integrity and substituent positions (e.g., δ 8.33 ppm for aromatic protons in analogous compounds) .
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., m/z 561.2 [M+1] in purine analogs) .
  • HPLC : To assess purity (>95% threshold for pharmacological studies) .
  • Elemental Analysis : To verify stoichiometry of hydroiodide salts .

Q. How can researchers address solubility and stability challenges during experimental workflows?

  • Methodological Answer :

  • Solubility : Test polar aprotic solvents (DMF, DMSO) or aqueous-organic mixtures. Hydroiodide salts often require acidic conditions for dissolution .
  • Stability : Store at 2–8°C under inert gas (argon) to prevent iodide oxidation or hygroscopic degradation. Monitor via periodic NMR or HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and stoichiometry. For example, achieved only 4% yield in a purine coupling reaction, suggesting inadequate catalyst or reaction time .
  • Catalyst Screening : Replace traditional bases (e.g., Et₃N) with organocatalysts or transition metals to enhance regioselectivity .
  • Kinetic Studies : Use in-situ FTIR or LC-MS to identify rate-limiting steps .

Q. What strategies are effective for resolving contradictory data in metal-coordination studies with this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve structural ambiguities in metal complexes (e.g., tetra-coordinated Cu(II) complexes in ) .
  • Spectroscopic Titrations : Employ UV-Vis or EPR to monitor ligand-metal binding stoichiometry and stability constants .
  • Computational Modeling : Validate coordination geometries using DFT calculations (e.g., bond length/angle comparisons) .

Q. How can isotopic labeling be applied to study metabolic or degradation pathways of this compound?

  • Methodological Answer :

  • Stable Isotope Tracers : Synthesize deuterated or ¹³C-labeled analogs to track metabolic fate in vitro/in vivo. For example, used isotopic analysis for NAD+ stability studies .
  • Mass Spectrometry Imaging (MSI) : Map spatial distribution in biological matrices .

Q. What methodologies are recommended for evaluating the compound’s toxicity and environmental impact?

  • Methodological Answer :

  • In Vitro Assays : Use human cell lines (e.g., HepG2 for hepatotoxicity) and Ames tests for mutagenicity .
  • Ecotoxicology : Follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna LC₅₀) .
  • Waste Management : Neutralize hydroiodide waste with reducing agents (e.g., Na₂S₂O₃) before disposal .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies, noting variables like cell line specificity (e.g., ’s antimicrobial assays vs. ’s NAD+ studies) .
  • Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values under standardized conditions .
  • Structural-Activity Relationships (SAR) : Use molecular docking to identify critical substituents (e.g., acetyl vs. benzyl groups) .

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